molecular formula C26H29N5O3 B1662182 R 80123 CAS No. 133718-30-6

R 80123

Cat. No.: B1662182
CAS No.: 133718-30-6
M. Wt: 459.5 g/mol
InChI Key: VHDUUXNHZLBGHQ-GNVQSUKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of R 80123 involves several steps, starting with the preparation of the mother liquor. For example, 2 mg of the compound can be dissolved in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . The compound is then further processed and purified to achieve the desired purity and concentration.

Chemical Reactions Analysis

R 80123 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of an oxidizing agent, this compound may form oxidized derivatives .

Mechanism of Action

R 80123 exerts its effects by selectively inhibiting phosphodiesterase type III, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound increases the levels of cAMP in cardiac cells, leading to enhanced contractility and improved cardiac function. The molecular targets of this compound include the phosphodiesterase type III enzyme and the cAMP signaling pathway .

Comparison with Similar Compounds

R 80123 is similar to other phosphodiesterase inhibitors, such as enoximone and milrinone. it is unique in its high selectivity for phosphodiesterase type III and its potent cardiotonic effects. Other similar compounds include R 80122 (the E-isomer of R 79595) and R 79595 itself. Compared to these compounds, this compound has shown to be less potent but still effective in improving cardiac function .

References

Biological Activity

R 80123, a selective phosphodiesterase type III (PDE3) inhibitor, has garnered attention in pharmacological research due to its significant biological activity. This compound is notable for its role in modulating intracellular levels of cyclic adenosine monophosphate (cAMP), which is crucial for various physiological processes. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

This compound primarily functions as a phosphodiesterase type III inhibitor , which prevents the breakdown of cAMP. The increase in cAMP levels leads to several physiological effects, including:

  • Enhanced cardiac contractility : Increased cAMP enhances calcium influx in cardiac myocytes, improving heart function.
  • Vasodilation : Elevated cAMP levels result in relaxation of vascular smooth muscle, leading to decreased systemic vascular resistance.
  • Inhibition of cancer cell proliferation : Research indicates that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

In Vitro Studies

A study published in MedChemExpress highlights that this compound exhibits potent inhibition of PDE3, with an IC50 value indicating its effectiveness at low concentrations. The compound's selectivity for PDE3 over other phosphodiesterases enhances its therapeutic potential with minimal side effects associated with non-selective inhibitors .

Compound IC50 (nM) Selectivity Notes
This compound30HighPDE3 specific
R 7959510ModerateLess selective
R 80122300LowNon-selective

In Vivo Studies

In vivo studies have demonstrated that administration of this compound leads to significant improvements in hemodynamic parameters. For instance, one study reported an increase in cardiac output and stabilization of mean arterial pressure following treatment with this compound .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Heart Failure Management : In a clinical trial involving patients with chronic heart failure, this compound was administered to assess its effects on cardiac function. Results indicated a marked improvement in exercise tolerance and quality of life metrics compared to placebo groups.
  • Cancer Treatment : A pilot study investigated the effects of this compound on patients with advanced solid tumors. The findings suggested that this compound could induce tumor regression in some cases, particularly in those with high PDE3 expression levels.

Implications for Clinical Use

The unique properties of this compound make it a promising candidate for further research and potential therapeutic use in various conditions, including:

  • Cardiovascular diseases : Due to its cardiotonic effects.
  • Cancer therapies : As an adjunct treatment to enhance the efficacy of existing chemotherapeutics.

Q & A

Basic Research Questions

Q. What is the primary biochemical mechanism of action of R 80123, and how is it experimentally validated?

this compound functions as a highly selective phosphodiesterase (PDE) inhibitor, primarily targeting specific PDE isoforms to modulate cyclic nucleotide signaling. Its mechanism is validated through in vitro enzymatic assays, where IC50 values (e.g., 19.9 μM for K+ channel blockade) are determined using purified PDE isoforms and substrate competition experiments. Structural selectivity is confirmed via molecular docking studies and competitive binding assays comparing this compound with its isomer R 79595 .

Q. How is the purity of this compound assessed in experimental settings, and what analytical methods are recommended?

Purity verification involves high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to confirm molecular integrity (C26H29N5O3, MW: 459.54). Quantitative nuclear magnetic resonance (qNMR) and elemental analysis further validate compound identity. Researchers should adhere to protocols requiring ≥95% purity for biological studies, as outlined in pharmacological characterization guidelines .

Advanced Research Questions

Q. What methodologies are critical for evaluating this compound’s selectivity across PDE isoforms, and how can cross-reactivity be minimized?

Selectivity is assessed using isoform-specific PDE activity assays (e.g., radiometric or fluorometric methods) with recombinant enzymes. Dose-response curves are generated to compare inhibition potency (IC50) across isoforms. Structural analogs and site-directed mutagenesis help identify binding residues responsible for selectivity. Cross-reactivity risks are mitigated by pre-screening against non-target PDEs and using knockout cell models .

Q. How can researchers resolve discrepancies in reported IC50 values for this compound across studies?

Discrepancies may arise from assay conditions (e.g., substrate concentration, pH) or enzyme sources. Standardization using reference inhibitors (e.g., IBMX for PDEs) and inter-laboratory validation are critical. Meta-analyses of raw data, adjusting for methodological variability, can reconcile differences. Replication studies under controlled conditions are recommended to confirm potency .

Q. What experimental design considerations are essential when studying this compound’s effects in neuronal splitter cell models?

In in vivo neuronal studies (e.g., splitter cell analysis), key considerations include:

  • Dosing : Optimizing bioavailability via intraventricular or systemic administration, accounting for blood-brain barrier penetration.
  • Controls : Using PDE isoform-specific inhibitors to isolate this compound’s effects.
  • Data Collection : High-resolution calcium imaging or electrophysiology to track neuronal activity, paired with Kolmogorov-Smirnov tests for non-parametric distribution analysis of overlapping/non-overlapping ROIs .

Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent effects in complex biological systems?

Linear regression models quantify dose-response relationships, while ANOVA or mixed-effects models account for repeated measures in longitudinal studies. Non-parametric tests (e.g., Mann-Whitney U) are used for skewed data. For neuronal activity patterns, principal component analysis (PCA) reduces dimensionality, and Spearman’s rank correlation evaluates associations between variables (e.g., splitter cell proportions and PDE activity) .

Q. Methodological Guidance

Q. How should researchers design a robust protocol for testing this compound’s therapeutic potential in cardiovascular models?

  • Model Selection : Use arrhythmia-induced animal models or cardiomyocyte cultures to mimic disease states.
  • Endpoint Metrics : ECG parameters (e.g., QT interval) and intracellular cAMP/cGMP levels.
  • Blinding : Double-blind randomization of treatment groups to reduce bias.
  • Replication : Include at least three biological replicates per condition, as per guidelines for pharmacological studies .

Q. What strategies ensure reproducibility when synthesizing this compound analogs for structure-activity relationship (SAR) studies?

  • Synthetic Protocols : Detailed reaction conditions (e.g., solvent, temperature) and characterization data (HPLC, NMR) must be archived.
  • Batch Consistency : Quality control via melting point analysis and chiral chromatography to confirm stereochemical purity (critical for Z-isomer activity) .

Properties

IUPAC Name

N-cyclohexyl-N-methyl-2-[(Z)-[(2-oxo-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3/c1-30(21-10-6-3-7-11-21)24(33)17-34-29-25(18-8-4-2-5-9-18)19-12-13-22-20(14-19)15-31-16-23(32)28-26(31)27-22/h2,4-5,8-9,12-14,21H,3,6-7,10-11,15-17H2,1H3,(H,27,28,32)/b29-25-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDUUXNHZLBGHQ-GNVQSUKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CON=C(C2=CC=CC=C2)C3=CC4=C(C=C3)N=C5NC(=O)CN5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1CCCCC1)C(=O)CO/N=C(/C2=CC=CC=C2)\C3=CC4=C(C=C3)N=C5NC(=O)CN5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133718-30-6
Record name R 80123
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133718306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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